![molecular formula C11H15NO4 B5774584 2,4,5-trimethoxy-N-methylbenzamide](/img/structure/B5774584.png)
2,4,5-trimethoxy-N-methylbenzamide
Overview
Description
2,4,5-trimethoxy-N-methylbenzamide, also known as TMA-6, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Structural Analysis
A study on 3,4,5-Trimethoxy-N-p-tolylbenzamide, a derivative closely related to 2,4,5-Trimethoxy-N-methylbenzamide, revealed significant structural characteristics. The research focused on its crystal structure, highlighting the influence of N–H···O hydrogen bonds and C–H···π interactions. This study contributes to understanding the structural behavior of similar compounds like 2,4,5-Trimethoxy-N-methylbenzamide in various environments (Saeed & Simpson, 2012).
Insecticidal Metabolites Synthesis
Research on fusarentin methyl ethers, compounds synthesized from derivatives including N,N-dimethyl-2,3,4-trimethoxy-6-methylbenzamide, sheds light on the potential application of 2,4,5-Trimethoxy-N-methylbenzamide in insecticide development. This study provides insights into the chemical pathways and mechanisms involved in creating insecticidal compounds (Mcnicholas, Simpson, & Willett, 1996).
Pharmacological Screening
A 1976 study explored heterocyclic 3,4,5-trimethoxybenzamides, similar to 2,4,5-Trimethoxy-N-methylbenzamide, for their central nervous system depressant activity. This research highlights the pharmacological potential of these compounds in medical applications (Parravicini et al., 1976).
Novel Crystalline Forms
A study identified specific crystalline forms of related compounds to 2,4,5-Trimethoxy-N-methylbenzamide. These findings are crucial for understanding the physical and chemical properties of such compounds, which can influence their application in various fields, including pharmaceuticals and materials science (Norman, 2008).
Ribonucleotide Reductase Inhibition
Trimidox, an analog of didox and structurally similar to 2,4,5-Trimethoxy-N-methylbenzamide, was studied for its ability to inhibit ribonucleotide reductase. This research suggests potential applications of related compounds in cancer chemotherapy (Szekeres et al., 2004).
properties
IUPAC Name |
2,4,5-trimethoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12-11(13)7-5-9(15-3)10(16-4)6-8(7)14-2/h5-6H,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHJKOOTLMWHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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